Lipophilicity Shift vs. Methoxy Analogs
The acid form of the target compound, 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid (CAS 554402-59-4), exhibits an ACD/LogP of 1.53 and a computationally-derived LogP of 1.96 . By contrast, the 4-methoxy-substituted analog (3-amino-3-(4-methoxyphenyl)propanoic acid) has a substantially lower predicted LogP, consistent with the loss of the isopropyl carbon atoms. The ethyl esterification of the target compound adds an additional ~0.7–1.0 log units, yielding an estimated LogP in the range of 2.2–2.9. This places the compound in a more favorable lipophilicity window for passive membrane permeability (LogP 2–4) compared to less-substituted analogs that may fall below this threshold [1]. The increased lipophilicity is directly attributable to the 4-isopropoxy substitution: replacement of isopropoxy with methoxy (i.e., moving to the 3,4-dimethoxy analog) removes three sp³ carbon atoms and reduces both calculated LogP and molar refractivity.
| Evidence Dimension | Calculated octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | LogP 1.53 (acid form); estimated LogP 2.2–2.9 (ethyl ester, free base) |
| Comparator Or Baseline | 3-Amino-3-(4-methoxyphenyl)propanoic acid: estimated LogP ~0.8–1.2 (loss of isopropyl); 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: estimated LogP ~1.0–1.4 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 (acid form vs. 4-methoxy analog); ΔLogP ≈ +0.8 to +1.5 (ethyl ester free base vs. 4-methoxy ethyl ester analog) |
| Conditions | ACD/Labs Percepta calculation; cross-validated against ChemSpider (RSC) and ChemScene computational data |
Why This Matters
Higher lipophilicity within the LogP 2–4 range correlates with improved passive membrane permeability, making this compound a more suitable starting point for cell-permeable probe or prodrug design than less lipophilic analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
